molecular formula C12H8Cl2OS B8689046 2-(3-Chlorophenyl)-1-(5-chlorothiophen-2-yl)ethanone

2-(3-Chlorophenyl)-1-(5-chlorothiophen-2-yl)ethanone

Cat. No. B8689046
M. Wt: 271.2 g/mol
InChI Key: RGMDEASTTROWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-1-(5-chlorothiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C12H8Cl2OS and its molecular weight is 271.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chlorophenyl)-1-(5-chlorothiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chlorophenyl)-1-(5-chlorothiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H8Cl2OS

Molecular Weight

271.2 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-(5-chlorothiophen-2-yl)ethanone

InChI

InChI=1S/C12H8Cl2OS/c13-9-3-1-2-8(6-9)7-10(15)11-4-5-12(14)16-11/h1-6H,7H2

InChI Key

RGMDEASTTROWOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500-mL round-bottomed flask was added silica gel 60 (21 g, 350 mmol) and the flask was heated with a heat gun under high vacuum for 30 min. The system was cooled to room temperature and phosphorus pentoxide (8.75 mL, 148 mmol) was added. The mixture was stirred at 110° C. (oil bath) under high vacuum for 120 min. The mixture was allowed to cool to room temperature. 3-chlorophenylacetic acid (15.6 g, 91 mmol), 2-chlorothiophene (33.8 mL, 366 mmol) and DCE (50 mL) were added. The reaction mixture was stirred at reflux for 4 hours. LCMS analysis showed the reaction was complete. The reaction mixture was allowed to cool to room temperature. The reaction mixture was diluted with ether (300 mL) and filtered. The organic solution was concentrated under reduced pressure. The residue was triturated with hexane to afford the title compound as an off-white solid. The hexane mother liquid was concentrated and purified by flash chromatography (SiO2, 0 to 30% EtOAc/Hex, a gradient elution) provided another batch of the title compounde as a light yellow solid. Mass Spectrum (ESI) m/z=271 (M+1).
Quantity
8.75 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
33.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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